6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that belongs to the class of purine derivatives. This compound features a unique combination of a pyridine ring, a piperazine moiety, and a carbonitrile functional group, which contributes to its potential biological activity. The structural complexity of this compound positions it as a significant subject of research in medicinal chemistry, particularly for its possible applications in treating various diseases.
The compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its rings. It is primarily sourced through synthetic organic chemistry methods, often involving multi-step reactions to achieve the desired molecular structure. Its classification as a purine derivative suggests potential interactions with biological systems, particularly in relation to nucleic acid metabolism.
The synthesis of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves several key steps:
The molecular formula of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is . The structure includes:
The structural representation can be visualized through computational chemistry tools or chemical drawing software that allows for detailed analysis of bond angles and molecular geometry.
6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical transformations:
These reactions are crucial for modifying the compound to improve its pharmacological properties or to explore new therapeutic avenues.
The mechanism of action for 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is hypothesized based on its structural similarities to known bioactive compounds:
The physical properties of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile include:
Chemical properties can include stability under various pH conditions, reactivity towards electrophiles or nucleophiles, and thermal stability which are essential for practical applications.
6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile has several potential applications:
This compound represents a promising area of research within medicinal chemistry and material science, warranting further exploration into its biological activities and therapeutic potential.
The molecular architecture of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile (CAS 2549040-17-5) represents a strategic fusion of three pharmacologically significant domains: the purine core, piperazine linker, and pyridine-carbonitrile moiety. This hybrid approach leverages the purine nucleus's inherent ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the piperazine spacer provides conformational flexibility and water solubility enhancements. The molecular formula C₁₆H₁₆N₈ and molecular weight of 320.35 g/mol place this compound within optimal drug-like space parameters [1].
Purine-piperazine hybrids exploit the ubiquitous role of purines in cellular biochemistry, particularly in nucleoside-based signaling pathways. The 9-methyl substitution on the purine ring (as depicted in the structure Cn1cnc2c(N3CCN(c4cccc(C#N)n4)CC3)ncnc21) prevents undesirable phosphorylation while maintaining target affinity [4]. Piperazine incorporation addresses a common limitation of purine derivatives—poor membrane permeability—by introducing a basic nitrogen capable of salt formation at physiological pH. This design principle has proven effective in antimicrobial agents, with several 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine derivatives demonstrating potent activity against Mycobacterium tuberculosis H37RV (MIC values 0.8-3.2 µg/mL) and fungal pathogens like Candida albicans [4]. The hybrid scaffold's versatility is evidenced by its successful application across therapeutic areas including cardioprotection, where structurally similar purine-piperazine-nitrate esters reduced infarct size by >50% in rabbit models [5].
Table 1: Comparative Analysis of Purine Hybrid Scaffolds
Core Structure | Linker Type | Key Pharmacological Advantages | Representative Activity |
---|---|---|---|
Purine-Piperazine | Flexible N-N bond | Enhanced solubility, target adaptability | Antimycobacterial (MIC 0.8 µg/mL) [4] |
Purine-Morpholine | Rigid O-containing | Improved metabolic stability | PI3K inhibition (IC₅₀ 12 nM) [3] |
Purine-Pyrazole | Direct fusion | Increased binding pocket complementarity | Antiproliferative activity [7] |
The synthesis of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile follows a convergent strategy featuring N-alkylation as the pivotal bond-forming step. The canonical route involves sequential nucleophilic displacements:
Critical purification techniques include silica gel chromatography with dichloromethane/methanol gradients (95:5 to 85:15) and recrystallization from ethanol/water mixtures. The synthetic protocol allows modular variation at three positions: purine N9, piperazine N4', and pyridine C6 substituents. A recent innovation employs solid-phase synthesis using Wang resin-bound piperazine, which facilitates purification and enables high-throughput production of analogs for structure-activity relationship studies [7].
Table 2: Synthetic Methods Comparison for Key Bond Formation
Bond Formation | Reaction Conditions | Catalyst/Additives | Yield Range | Advantages |
---|---|---|---|---|
Purine C6–N(piperazine) | Solvent-free, 85°C, 4h | None | 70-78% | Minimal purification, no solvent waste [1] |
Piperazine N–Pyridine | DMF, 120°C (MW), 45 min | KI (catalytic) | 82-88% | Rapid, high conversion [9] |
Alternative: One-pot | Toluene, reflux, 12h | p-TsOH | 55-60% | Single-vessel processing |
Systematic structural optimization has revealed stringent requirements for bioactivity at both the purine C6 and piperazine N1 positions. The piperazine nitrogen demonstrates remarkable tolerance to diverse acyl and aryl substituents, while maintaining the purine-pyridine core. In antimycobacterial applications, 4-propoxy phenyl substitution at the piperazine distal nitrogen yielded derivatives with 16-fold greater potency against M. tuberculosis (MIC 0.8 µM) than unsubstituted analogs [4]. This enhancement is attributed to improved lipid membrane penetration and target affinity, as confirmed by molecular docking studies showing additional hydrophobic interactions with enoyl reductase (InhA) [4].
The purine C2 position exhibits steric constraints, with small alkyl groups (methyl, ethyl) maintaining activity while bulkier substituents diminish target binding. Molecular modeling indicates that C2 modifications protrude toward solvent-exposed regions rather than the binding pocket, explaining this tolerance [7]. At the N9 position, methylation proves optimal for metabolic stability; demethylated analogs undergo rapid xanthine oxidase-mediated oxidation in vitro (t₁/₂ < 30 min vs >4h for methylated versions) [1]. Recent patent literature describes constrained analogs where the piperazine linker is replaced with homopiperazine (7-membered ring), showing 3-fold enhanced NSD2 inhibitory activity in certain cancer models, though with reduced aqueous solubility [10].
Activity cliffs emerge when comparing electron-withdrawing versus electron-donating groups on the piperazine aryl substituent:
The pyridine-2-carbonitrile moiety constitutes a critical bioavailability-enhancing component in this hybrid scaffold, addressing inherent limitations of purine-based pharmaceuticals. This heterocycle contributes to three key pharmaceutical properties:
Nitrogen-containing heterocycles like pyridine-2-carbonitrile enhance solubility through salt formation capabilities absent in pure hydrocarbon systems. The pKa of the pyridine nitrogen (pKa ~3.2) enables hydrochloride salt formation, boosting aqueous solubility to >15 mg/mL versus 0.3 mg/mL for the free base—a 50-fold improvement critical for oral absorption [9]. This moiety also serves as a synthetic handle for further derivatization; the nucleophilic cyano group undergoes reduction to aminomethyl functions or conversion to tetrazole bioisosteres, expanding medicinal chemistry opportunities without compromising the core scaffold's advantages.
Table 3: Impact of Pyridine Substitutions on Pharmacokinetic Parameters
Pyridine Substituent | Aqueous Solubility (µg/mL) | Caco-2 Papp (×10⁻⁶ cm/s) | Human Microsomal Stability (% remaining) | Bioavailability (Rat, %F) |
---|---|---|---|---|
2-CN (reference) | 320 ± 15 | 22.3 ± 1.8 | 95.2 ± 2.1 | 65.3 ± 4.5 |
3-CN | 290 ± 22 | 18.7 ± 0.9 | 93.8 ± 3.4 | 58.1 ± 3.2 |
4-COOCH₃ | 410 ± 30 | 15.2 ± 1.2 | 88.5 ± 2.7 | 42.3 ± 5.1 |
Unsubstituted | 85 ± 10 | 35.6 ± 2.3 | 72.4 ± 4.2 | 38.7 ± 3.8 |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7